molecular formula C20H15FINO2 B5203652 3-(benzyloxy)-N-(2-fluoro-4-iodophenyl)benzamide

3-(benzyloxy)-N-(2-fluoro-4-iodophenyl)benzamide

Cat. No. B5203652
M. Wt: 447.2 g/mol
InChI Key: YQLFDFYUJASWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzyloxy)-N-(2-fluoro-4-iodophenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzamides and has a molecular weight of 446.32 g/mol.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(2-fluoro-4-iodophenyl)benzamide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and the development of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 3-(benzyloxy)-N-(2-fluoro-4-iodophenyl)benzamide can induce apoptosis (programmed cell death) in cancer cells and reduce the production of amyloid beta peptides in the brain, which are implicated in the development of Alzheimer's disease. Additionally, this compound has been shown to modulate the activity of various neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(benzyloxy)-N-(2-fluoro-4-iodophenyl)benzamide in lab experiments is its high potency and selectivity for its target enzymes and signaling pathways. However, one limitation is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on 3-(benzyloxy)-N-(2-fluoro-4-iodophenyl)benzamide. One direction is to further investigate its potential as an anticancer agent and to elucidate its mechanism of action in cancer cells. Another direction is to explore its potential therapeutic effects in other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, future studies may focus on improving its solubility and bioavailability in vivo to enhance its efficacy as a therapeutic agent.

Synthesis Methods

The synthesis of 3-(benzyloxy)-N-(2-fluoro-4-iodophenyl)benzamide involves the reaction of 2-fluoro-4-iodoaniline with benzoyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with benzyl alcohol to obtain the final product.

Scientific Research Applications

3-(benzyloxy)-N-(2-fluoro-4-iodophenyl)benzamide has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells in vitro. Additionally, this compound has been investigated as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2-fluoro-4-iodophenyl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FINO2/c21-18-12-16(22)9-10-19(18)23-20(24)15-7-4-8-17(11-15)25-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLFDFYUJASWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzyloxy)-N-(2-fluoro-4-iodophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.